

In-Depth Technical Guide: Dasatinib, a Multi-Kinase Inhibitor

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Compound of Interest

Compound Name: Multi-kinase-IN-1

Cat. No.: B12418686

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This guide provides a comprehensive technical overview of the multi-kinase inhibitor Dasatinib, focusing on its activity in various cancer cell lines, its mechanism of action, and the experimental protocols used to characterize its effects.

Introduction to Dasatinib

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.^[1] It was initially developed as a second-generation inhibitor of the BCR-ABL kinase for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.^{[1][2]} Beyond BCR-ABL, Dasatinib exhibits strong inhibitory activity against SRC family kinases (SFK), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors, making it a subject of investigation in a wide range of solid tumors.^{[1][3]}

Activity of Dasatinib in Cancer Cell Lines

Dasatinib has demonstrated cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The following tables summarize the IC₅₀ values of Dasatinib in various cancer cell lines as reported in the scientific literature.

Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines

Cell Line	Cancer Type	IC50 (nM)
K562	Chronic Myeloid Leukemia (CML)	1 - 4.6
LAMA-84	Chronic Myeloid Leukemia (CML)	0.001063 μ M
TF-1/BCR-ABL	Erythroleukemia (BCR-ABL+)	0.75
JURL-MK1	Chronic Myeloid Leukemia (CML)	Subnanomolar
MOLM-7	Acute Myeloid Leukemia (AML)	Subnanomolar

Data sourced from multiple studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines

Cell Line	Cancer Type	IC50 (μM)
Breast Cancer		
MDA-MB-231	Triple-Negative Breast Cancer	0.04 - 6.1
MCF-7	Estrogen Receptor-Positive	>10 (moderately sensitive, ~2.1 μM in some studies)
4T1	Triple-Negative Breast Cancer	0.014
Lung Cancer		
NCI-H1975	Non-Small Cell Lung Cancer	0.95
NCI-H1650	Non-Small Cell Lung Cancer	3.64
Prostate Cancer		
PC-3	Prostate Adenocarcinoma	Low nanomolar
DU145	Prostate Carcinoma	~1 (in 3D culture)
Sarcoma		
SaOS-2	Osteosarcoma	Not specified
U-2 OS	Osteosarcoma	Not specified

Data compiled from various research articles.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Note that IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.

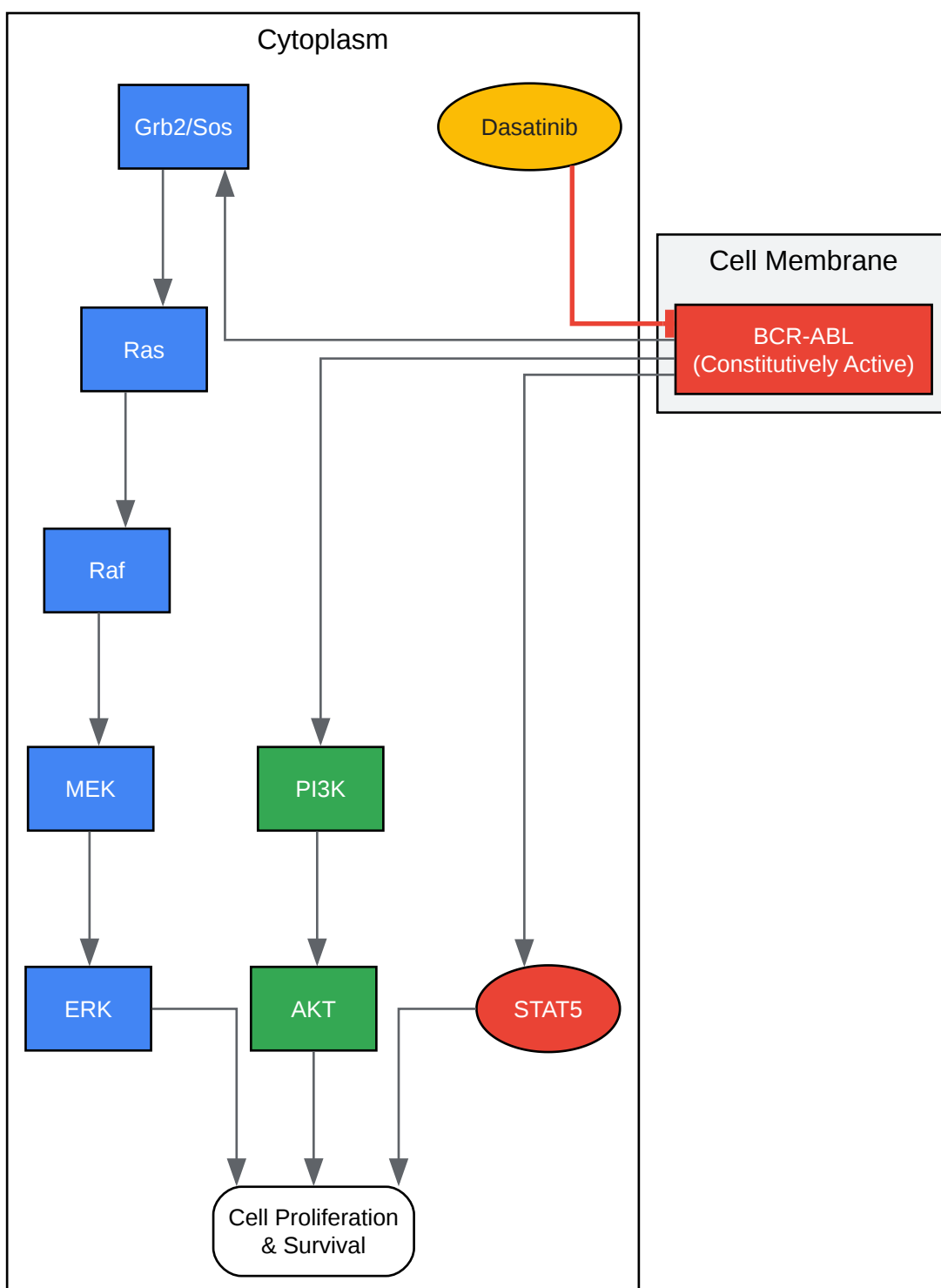
Signaling Pathways Targeted by Dasatinib

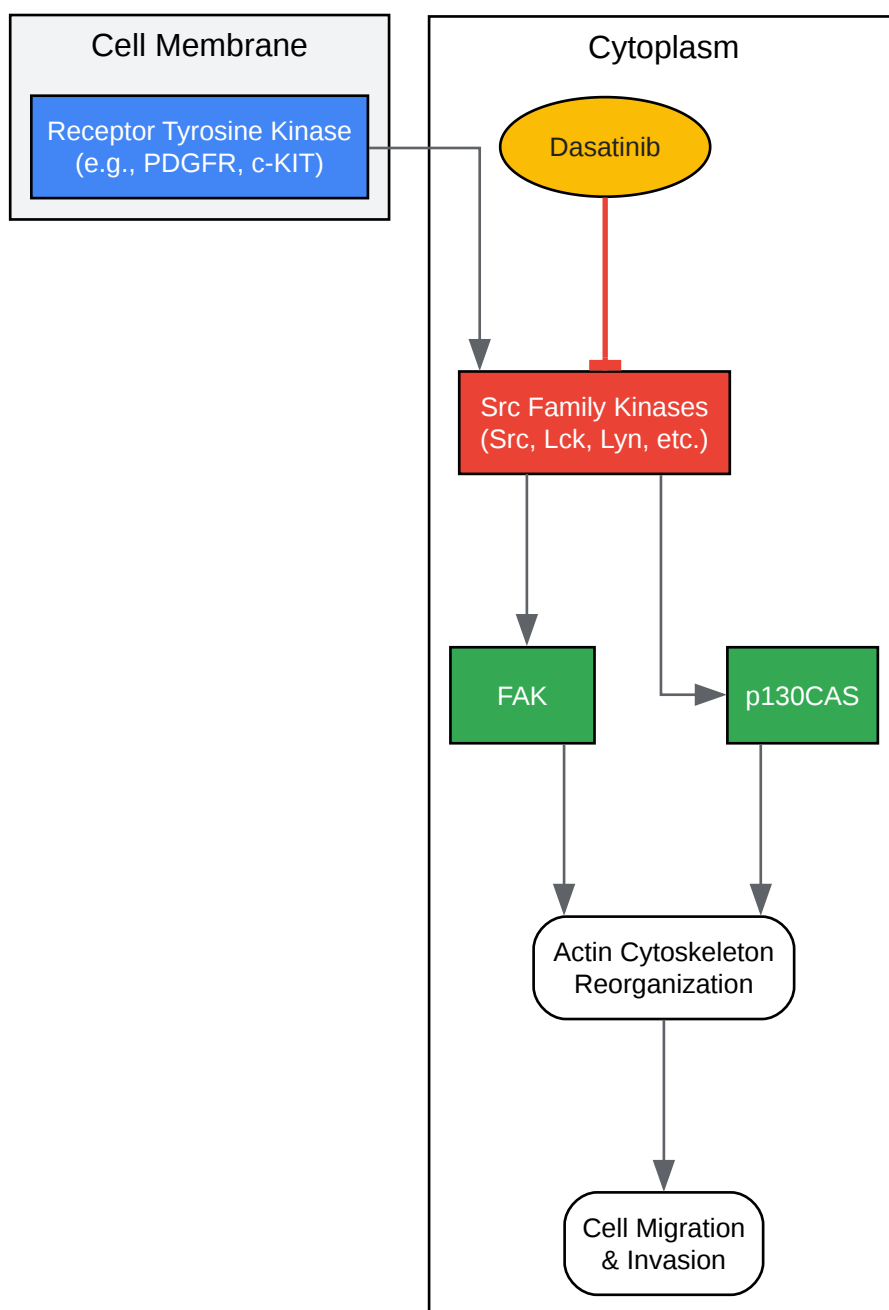
Dasatinib exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The two primary pathways targeted are the BCR-ABL and Src signaling cascades.

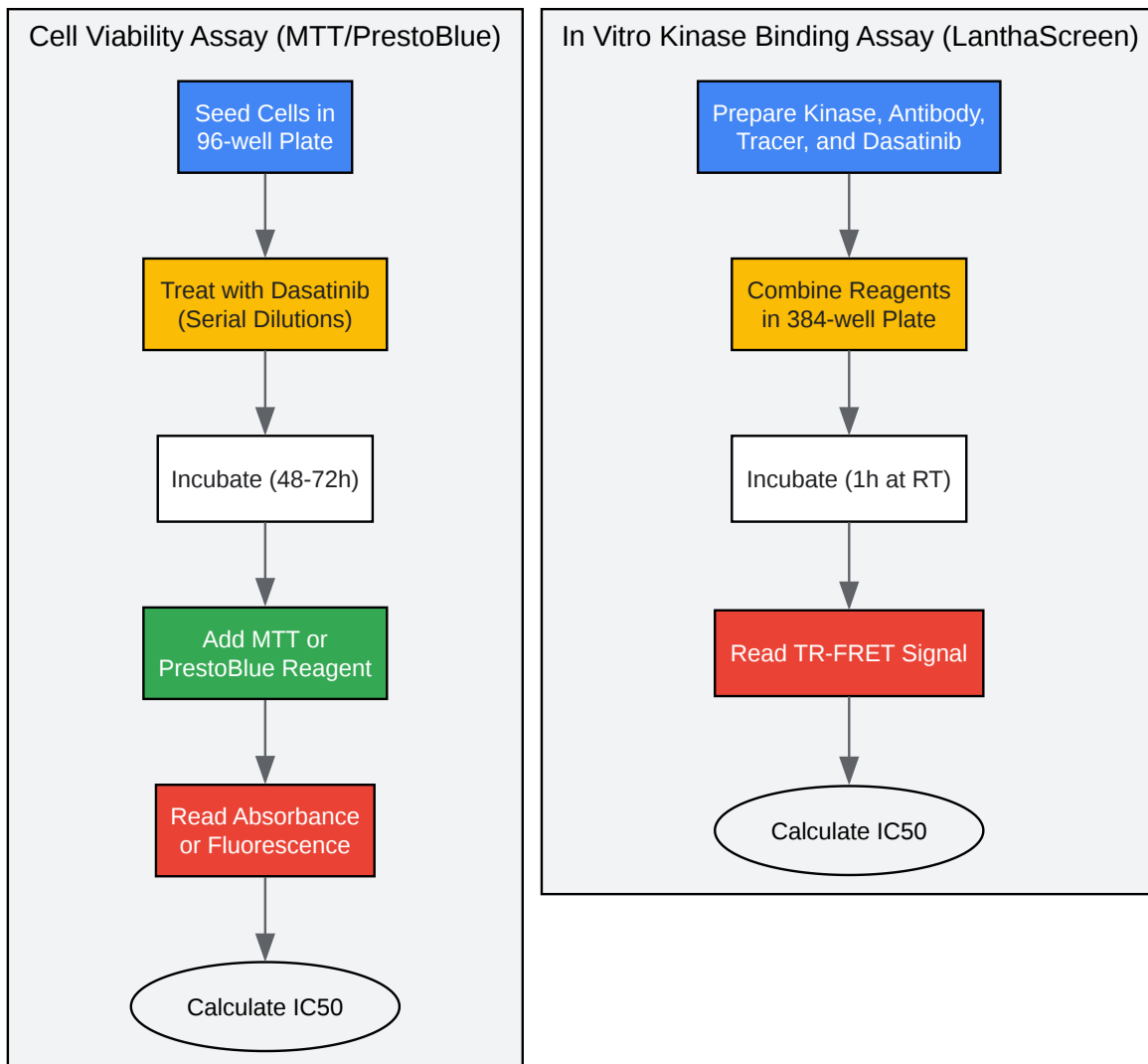
BCR-ABL Signaling Pathway

In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation and survival. It activates a network of downstream signaling pathways, including

the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity. This inhibition leads to the dephosphorylation of downstream substrates, resulting in the suppression of pro-survival signals and the induction of apoptosis in BCR-ABL positive cells.[13]







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